
2,3,4,5,6-Pentafluorobenzeneboronic acid
Overview
Description
2,3,4,5,6-Pentafluorobenzeneboronic acid (CAS: 1582-24-7) is a fluorinated arylboronic acid with the molecular formula C₆H₂BF₅O₂ and a molecular weight of 211.88 g/mol . It is characterized by five fluorine substituents on the benzene ring and a boronic acid (-B(OH)₂) group at the 1-position. Key properties include:
- Melting Point: 176–179°C (varies to 250–255°C in some sources, possibly due to purity or measurement conditions) .
- Solubility: Miscible with alcohols, acetonitrile, and dichloromethane .
- pKa: Predicted to be 6.13±0.58, reflecting moderate acidity influenced by electron-withdrawing fluorine substituents .
- Applications: Widely used in Suzuki-Miyaura cross-coupling reactions to synthesize pentafluorophenyl-substituted heterocycles (e.g., thiophenes, selenophenes) . It also serves as an intermediate in pharmaceuticals, dyes, and cyclic boronates .
The compound is moisture-sensitive, requiring storage under inert atmospheres at <-20°C . Its high fluorine content enhances electrophilicity, making it more reactive in coupling reactions compared to non-fluorinated analogs .
Mechanism of Action
Target of Action
Pentafluorophenylboronic acid, also known as 2,3,4,5,6-Pentafluorobenzenboronic acid, is a key intermediate in the pharmaceutical and fine chemical industries . It can react with halogenated aromatic compounds, halogenated alkanes, and unsaturated alkanes to form C-C and C-N bonds .
Mode of Action
The compound’s mode of action is primarily through its ability to participate in various coupling reactions. It is used as a reactant for the preparation of phenylboronic catechol esters, biaryls via palladium-catalyzed homocoupling reaction, and quaternary a,a-heterodiaryl carboxylic esters via rhodium-catalyzed cross-coupling .
Biochemical Pathways
The biochemical pathways affected by Pentafluorophenylboronic acid are primarily those involving C-C and C-N bond formation. These reactions are crucial in the synthesis of various organic compounds .
Result of Action
The result of Pentafluorophenylboronic acid’s action is the formation of new organic compounds through C-C and C-N bond formation. This makes it a valuable tool in the synthesis of a wide range of compounds in the pharmaceutical and fine chemical industries .
Action Environment
The action of Pentafluorophenylboronic acid is influenced by various environmental factors. For instance, the temperature and the presence of other reactants can significantly affect the outcome of the reactions it participates in . It’s also worth noting that Pentafluorophenylboronic acid is sensitive to moisture , which means it must be stored under specific conditions to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Pentafluorophenylboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . This reaction is used to synthesize receptor antagonists or enzyme inhibitors . The extreme electronegativity of fluorine substituent induces a strong withdrawing inductive effect, making fluorine a σ-electron acceptor, whereas the electron-donating resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Molecular Mechanism
It is known to participate in the palladium-catalyzed Suzuki reaction
Biological Activity
2,3,4,5,6-Pentafluorobenzeneboronic acid is a fluorinated boronic acid that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by its five fluorine substituents on the benzene ring, which significantly enhance its reactivity and interaction with biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C₆H₂BF₅O₂
- Molecular Weight : 211.88 g/mol
- Melting Point : 250–255 °C
- CAS Number : 1582-24-7
The presence of fluorine atoms contributes to the compound's Lewis acidity and enhances its ability to form complexes with various biomolecules. This property is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This inhibition can lead to significant effects on cellular processes such as apoptosis and cell cycle regulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The fluorinated structure may enhance membrane permeability or disrupt bacterial cell wall synthesis.
- Anticancer Potential : There is emerging evidence that boronic acids can induce cell death in cancer cells through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. Below is a summary of Minimum Inhibitory Concentration (MIC) values derived from recent studies:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
These results indicate a moderate level of antimicrobial activity that warrants further investigation into its clinical applications.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's effects on human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 30 |
The IC50 values suggest that this compound has significant cytotoxic effects on various cancer cells and could be a candidate for further anticancer drug development.
Case Studies
Several case studies have highlighted the potential applications of this compound in biomedical research:
- Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways. The results indicated a promising avenue for developing targeted therapies against resistant cancer types.
- Case Study on Antimicrobial Resistance : In another study focusing on antibiotic-resistant strains of Staphylococcus aureus, the compound demonstrated synergistic effects when combined with traditional antibiotics. This combination therapy could potentially restore sensitivity in resistant bacterial infections.
Scientific Research Applications
Palladium-Catalyzed Suzuki Coupling Reactions
PFBBA is prominently used as a coupling reagent in the palladium-catalyzed Suzuki reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals.
- Case Study : Research by Thermo Scientific highlights its effectiveness in synthesizing complex aromatic products. The reaction conditions typically involve the use of a palladium catalyst alongside PFBBA to achieve high yields and selectivity.
Intermediate in Pharmaceutical Synthesis
PFBBA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorinated groups into organic molecules enhances the biological activity and stability of drugs.
- Example : In a study published by PubChem, PFBBA was utilized to synthesize new fluorinated derivatives of existing drugs, improving their pharmacokinetic properties.
Dyes and Pigments Production
The compound is also employed in the production of dyes and pigments due to its fluorinated aromatic structure, which imparts unique optical properties.
- Application Insight : According to Thermo Fisher, PFBBA is used as a raw material for synthesizing colorants that require high thermal stability and resistance to fading.
Data Table: Applications Overview
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 2,3,4,5,6-Pentafluorobenzeneboronic acid for experimental design?
Answer: Key properties include:
- Molecular formula : C₆H₂BF₅O₂, Molecular weight : 211.88 g/mol .
- Thermal stability : Melting point 176–179°C, boiling point 244.0±50.0°C, and flash point 101.4°C .
- Solubility : Miscible with alcohols, acetonitrile, and dichloromethane; hygroscopicity requires inert storage (-20°C under argon) .
- Acidity : pKa ≈ 6.13 ± 0.58, influencing reactivity in aqueous/organic hybrid systems .
Methodological Note : Characterize purity via / NMR and HPLC. Monitor decomposition by tracking boronic acid dimerization (anhydride formation) using IR spectroscopy (B-O stretching at ~1340 cm) .
Q. How should researchers handle and store this compound to ensure stability?
Answer :
- Storage : Store in sealed, moisture-resistant containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis and self-condensation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. PPE (gloves, goggles, lab coat) is mandatory due to irritant properties (WGK Germany hazard class 3) .
- Decomposition Signs : Discoloration (white→yellow) or precipitate formation indicates anhydride byproducts; purify via recrystallization (CHCl₃/hexane) .
Advanced Research Questions
Q. What role does this compound play in supramolecular crystal engineering?
Answer : The compound participates in fluorophilic interactions and hydrogen-bonded networks. For example:
- Crystal Structure : Co-crystallizes with 1,10-phenanthrolinium to form N–H⋯O and O–H⋯O hydrogen bonds. Non-classical interactions (C–H⋯F, F⋯F, F⋯π) stabilize 3D networks, validated by single-crystal XRD (space group P1, a = 9.288 Å, b = 11.099 Å, c = 15.723 Å) .
- Applications : Design of fluorinated metal-organic frameworks (MOFs) for gas storage or catalysis, leveraging its electron-deficient aromatic ring .
Methodological Note : Optimize crystallization by slow evaporation (ethanol/water mixtures) and analyze intermolecular contacts using Mercury software (Cambridge Crystallographic Database) .
Q. How does the pentafluorophenyl group influence Suzuki-Miyaura cross-coupling efficiency?
Answer :
- Electronic Effects : The electron-withdrawing -F groups enhance electrophilicity of the boronic acid, accelerating transmetallation but increasing sensitivity to protic solvents .
- Reaction Optimization : Use Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 60°C. Monitor conversion via NMR (C₆F₅ signals at δ -138 to -162 ppm) .
- Challenges : Competitive protodeboronation under basic conditions; mitigate with Cs₂CO₃ and degassed solvents .
Q. How can researchers resolve contradictory data in reactions involving this compound?
Answer :
- Case Study : Reaction with CpRhCl₂ metallocavitands yielded mixed products (multiple NMR Cp environments at δ 2.0–2.3 ppm). Use preparative TLC (silica, ethyl acetate/hexane) or fractional crystallization to isolate species .
- Analytical Tools : High-resolution mass spectrometry (HRMS) and X-ray diffraction distinguish isomers or coordination complexes .
Q. What strategies are effective for synthesizing derivatives of this compound?
Answer :
- Esterification : React with diols (e.g., ethylene glycol) under Dean-Stark conditions to form boronate esters, characterized by NMR (δ 28–32 ppm) .
- Functionalization : Introduce substituents via electrophilic aromatic substitution (limited by -F deactivation) or Pd-catalyzed C–H activation .
Q. Safety and Compliance
Comparison with Similar Compounds
Physical and Chemical Properties
The following table compares 2,3,4,5,6-pentafluorobenzeneboronic acid with structurally related boronic acids and fluorinated analogs:
Key Observations:
- Acidity: The pentafluorinated boronic acid has a significantly lower pKa (~6.13) than non-fluorinated analogs (e.g., 4-chlorophenylboronic acid, pKa ~8.9), due to the electron-withdrawing effect of fluorine atoms enhancing boron’s electrophilicity .
- Reactivity: Fluorine substituents increase oxidative stability and reaction rates in Suzuki couplings compared to chloro or non-halogenated boronic acids .
- Thermal Stability : Higher melting points in fluorinated compounds (e.g., 176–179°C vs. 105–108°C for 3-fluorophenylboronic acid) suggest stronger intermolecular interactions, such as F···F or F···π interactions .
Reactivity in Cross-Coupling Reactions
This compound exhibits superior reactivity in palladium-catalyzed Suzuki reactions compared to less fluorinated analogs. For example:
- In synthesizing bis(pentafluorophenyl)thiophene derivatives, the reaction proceeds at room temperature with high yields (>90%) due to the electron-deficient arylboronic acid facilitating transmetalation .
- In contrast, 3-fluorophenylboronic acid requires elevated temperatures (80–100°C) for comparable transformations .
However, excessive fluorination can lead to side reactions. For instance, reactions with pentafluorobenzeneboronic acid in metallocavitand synthesis produced mixtures, likely due to competing F···B interactions or steric hindrance .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASOMTXTRMYSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379743 | |
Record name | (Pentafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-24-7 | |
Record name | (Pentafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-Pentafluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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